molecular formula C12H8F2O3 B3011969 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid CAS No. 2248375-22-4

3-[5-(Difluoromethyl)furan-2-yl]benzoic acid

Cat. No.: B3011969
CAS No.: 2248375-22-4
M. Wt: 238.19
InChI Key: SOLXCQXPXYOEDF-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)furan-2-yl]benzoic acid is an organic compound that features a furan ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid typically involves the introduction of the difluoromethyl group onto the furan ring, followed by the attachment of the benzoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a furan derivative. This is followed by a coupling reaction with a benzoic acid derivative under suitable conditions, such as the Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-[5-(Difluoromethyl)furan-2-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(Difluoromethyl)furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Difluoromethyl)furan-2-yl]benzoic acid is unique due to its specific combination of a difluoromethyl-substituted furan ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O3/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6,11H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLXCQXPXYOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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